molecular formula C18H18N4O3 B11332377 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate

Cat. No.: B11332377
M. Wt: 338.4 g/mol
InChI Key: BWEBELQPIOGGJD-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is a synthetic organic compound featuring a phenyl ring substituted at the 3-position with a 1H-tetrazole group and at the 4-position with a butoxybenzoate ester. The tetrazole moiety acts as a hydrogen-bond acceptor, enhancing molecular interactions in biological systems, while the butoxy chain contributes to lipophilicity and solubility . This compound belongs to a broader class of tetrazole-containing derivatives investigated for pharmaceutical applications, particularly as enzyme inhibitors (e.g., xanthine oxidase) .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 4-butoxybenzoate

InChI

InChI=1S/C18H18N4O3/c1-2-3-11-24-16-9-7-14(8-10-16)18(23)25-17-6-4-5-15(12-17)22-13-19-20-21-22/h4-10,12-13H,2-3,11H2,1H3

InChI Key

BWEBELQPIOGGJD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent esterification with 4-butoxybenzoic acid. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles . The reaction conditions often involve the use of triethyl orthoformate and sodium azide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The tetrazole ring in the compound contributes significantly to its pharmacological properties. Tetrazoles are known for their versatility as pharmacophores, exhibiting a range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. For instance, tetrazole derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Case Study: Anticancer Activity
A study investigated a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives, which included the compound of interest. These derivatives were evaluated for their inhibitory effects on xanthine oxidase, an enzyme linked to oxidative stress and inflammation. The most potent derivative exhibited an IC50 value of 0.312 μM, indicating significant potential for therapeutic applications in conditions such as gout and hyperuricemia .

Table 1: Biological Activities of Tetrazole Derivatives

Compound NameActivity TypeIC50 (μM)Reference
N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamideXanthine oxidase inhibitor0.312
5-substituted 1H-tetrazolesAntibacterialVaries
3-(trifluoromethyl)phenyl derivativesAnti-HIVVaries

Coordination Chemistry

Ligand Properties
The compound can act as a ligand in coordination chemistry due to the presence of nitrogen atoms in the tetrazole ring. This feature allows it to form stable complexes with metal ions, which can be utilized in various catalytic processes or material synthesis.

Case Study: Metal Complexes
Research has shown that tetrazole-based ligands can coordinate with transition metals to form complexes that exhibit unique electronic properties. These complexes have potential applications in catalysis and materials science, particularly in the development of sensors and electronic devices .

Material Science Applications

Explosives and Photographic Materials
Tetrazole compounds are also recognized for their role in material science, particularly as components in explosives and photographic materials. Their high energy density makes them suitable for use in pyrotechnics and as stabilizers in explosive formulations.

Case Study: Explosive Properties
Studies have demonstrated that certain tetrazole derivatives can be synthesized to enhance the stability and performance of explosives. The incorporation of the tetrazole moiety has been shown to improve the detonation velocity and sensitivity of explosive materials .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties
3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate Butoxy (C₄H₉O) C₁₈H₁₈N₄O₃ 338.36 g/mol Higher lipophilicity (predicted)
3-(1H-tetrazol-1-yl)phenyl 4-isopropoxybenzoate Isopropoxy (C₃H₇O) C₁₇H₁₆N₄O₃ 324.33 g/mol Branched alkoxy group; moderate lipophilicity
Ethyl 4-(1H-tetrazol-1-yl)benzoate Ethoxy (C₂H₅O) C₁₀H₁₀N₄O₂ 218.21 g/mol Lower molecular weight; LogP = 0.84

Key Observations:

  • Alkoxy Chain Length: The butoxy group in the target compound increases molecular weight and predicted lipophilicity compared to isopropoxy and ethoxy analogs. Longer chains may enhance membrane permeability but reduce aqueous solubility.
  • Substitution Pattern: The para-alkoxy group in all analogs ensures consistent spatial orientation, while the meta-tetrazole substitution optimizes hydrogen-bonding interactions .

Biological Activity

3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings and case studies to elucidate its biological activity, including cytotoxicity, antioxidant properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its high nitrogen content and ability to form diverse hydrogen bonds. This structural characteristic enhances its interaction with biological molecules, making it a candidate for drug development.

Antioxidant Activity

Recent studies indicate that tetrazole derivatives exhibit significant antioxidant properties. For instance, compounds containing the tetrazole moiety have been shown to effectively scavenge free radicals in vitro, as assessed by the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The antioxidant activity varies with structural modifications; lower doses of these compounds still demonstrate substantial efficacy in reducing oxidative stress markers in cellular models .

Cytotoxicity and Antitumor Activity

The cytotoxic effects of 3-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate have been evaluated against various cancer cell lines. A notable study employed the MTT assay to assess cell viability in epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The compound displayed an IC50 value of 44.77 µg/mL against A431 cells, indicating potent antitumor activity . Additionally, it was found that the compound's cytotoxicity is significantly higher than that of standard chemotherapeutics like doxorubicin in specific contexts.

Cell LineIC50 (µg/mL)
A431 (Epidermoid)44.77
HCT116 (Colon)201.45
BJ-1 (Normal Fibroblast)92.05

Molecular docking studies have revealed that the tetrazole moiety interacts favorably with key enzymes involved in cancer progression, such as CSNK2A1. The binding energy calculations suggest a strong affinity between the compound and the active site of CSNK2A1, which may explain its inhibitory effects on tumor growth .

Study on Multidrug Resistance

A study examined the potential of tetrazole derivatives as multidrug resistance (MDR) reversers. The compounds demonstrated significant inhibition of P-glycoprotein transport activity in MDCK-MDR1 cells at low nanomolar concentrations, suggesting their utility in enhancing the efficacy of conventional chemotherapeutics .

Synthesis and Evaluation

Another research effort focused on synthesizing N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as xanthine oxidase inhibitors. The study reported an IC50 value of 0.031 µM for one derivative, indicating a promising lead for further development . This highlights the versatility of the tetrazole moiety in enhancing biological activity across different scaffolds.

Q & A

Q. How can contradictory cytotoxicity data between 2D cell cultures and 3D organoids be reconciled?

  • 3D model validation : Compare drug penetration using spheroids vs. monolayers, measuring fluorescence-labeled compound distribution .
  • Microenvironment modulation : Assess the impact of extracellular matrix components (e.g., collagen) on IC50 shifts .

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